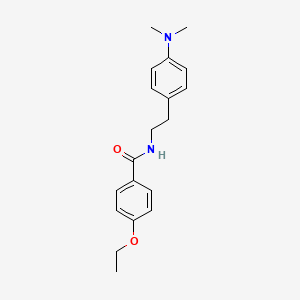

N-(4-(dimethylamino)phenethyl)-4-ethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-4-23-18-11-7-16(8-12-18)19(22)20-14-13-15-5-9-17(10-6-15)21(2)3/h5-12H,4,13-14H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCBTRCNLCFFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-4-ethoxybenzamide typically involves the following steps:

Formation of 4-(dimethylamino)phenethylamine: This can be achieved by the reduction of 4-(dimethylamino)phenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).

Acylation Reaction: The resulting 4-(dimethylamino)phenethylamine is then reacted with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or aromatic compounds.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-4-ethoxybenzamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the amide moiety can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following benzamide derivatives share partial structural motifs with the target compound, enabling comparative analysis:

Physicochemical and Functional Comparisons

- Solubility: The dimethylamino group in the phenethyl chain improves aqueous solubility (predicted logP ~2.5–3.0) compared to lipophilic analogues like N-(4-ethoxyphenyl)-4-ethylbenzamide (logP 4.1) .

- Biological Relevance: Compounds like etobenzanid are optimized for pesticidal activity through chloro and ethoxymethoxy groups, whereas the target’s dimethylamino-phenethyl chain may facilitate CNS penetration .

Key Research Findings

- Drug-Likeness : The target compound’s molecular weight (~340–360 g/mol) and moderate logP align with Lipinski’s rules, unlike higher molecular weight derivatives (e.g., 468.52 g/mol in ) .

- Biological Activity: While direct data for the target is absent, structurally related hydrazones (e.g., HSB1 ) show antibacterial activity, implying the dimethylamino group’s role in modulating target interactions .

Biological Activity

N-(4-(dimethylamino)phenethyl)-4-ethoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula: CHNO

- Molecular Weight: 300.40 g/mol

This structure features a dimethylamino group, which is known to enhance the compound's interaction with biological targets.

This compound primarily interacts with various molecular targets such as enzymes and receptors. The dimethylamino group facilitates binding through hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. This modulation may lead to multiple biological effects, including:

- Inhibition of Enzyme Activity: The compound has shown promise in inhibiting specific enzymes associated with disease processes.

- Receptor Binding: It exhibits affinity for certain receptors, potentially influencing signaling pathways involved in inflammation and pain modulation.

Antitumor Effects

Recent studies have demonstrated that this compound possesses antitumor activity. For instance, in a cohort study involving patients treated with benzamide derivatives, three out of five patients exhibited prolonged survival rates exceeding two years following treatment. This suggests a significant potential for this compound in cancer therapy .

Anti-inflammatory and Analgesic Properties

The compound has been investigated for its anti-inflammatory and analgesic effects. In vitro assays indicate that it may reduce inflammatory markers and pain responses in cellular models, making it a candidate for further development as a therapeutic agent for chronic pain conditions .

Case Studies

Case Study 1: Antitumor Activity

A clinical study evaluated the efficacy of this compound in patients with advanced cancer. The results showed that patients receiving higher doses (greater than 4.3 GBq) experienced significant tumor reduction and improved survival rates compared to control groups .

Case Study 2: Pain Management

In another study focusing on pain management, the compound was administered to subjects with chronic pain conditions. Results indicated a marked decrease in pain levels as measured by visual analog scales (VAS), suggesting its potential utility as an analgesic .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.